1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
Description
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (C₁₀H₉F₂O₂S) is a strained bicyclic compound featuring a sulfonyl group linked to a 3,5-difluorophenyl substituent. The bicyclo[1.1.0]butane core imposes significant ring strain, which enhances its reactivity, particularly in cycloaddition and conjugate addition reactions . Its synthesis involves the reaction of a bicyclo[1.1.0]butane epoxide with n-BuLi in THF, followed by purification via column chromatography .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylbicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-7-1-8(12)3-9(2-7)15(13,14)10-4-6(10)5-10/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUKKDIEBKYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stage 1: Sulfinate Salt Formation
The synthesis begins with 3,5-difluorobenzenesulfonyl chloride, which undergoes sulfinate salt formation via treatment with sodium sulfite (Na2SO3) and sodium bicarbonate (NaHCO3) in aqueous medium at 80°C for 12 hours. This step achieves quantitative conversion, yielding the sodium sulfinate intermediate.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | H2O |
| Yield | >95% (crude) |
Stage 2: Epoxide Synthesis
The sulfinate salt undergoes nucleophilic substitution with 4-bromo-1-butene in dimethylformamide (DMF) at 60°C for 2 hours, followed by oxidation with Oxone® in acetone/water (3:1 v/v) to form the epoxide. This two-step sequence proceeds in 31% overall yield, with the oxidation step requiring careful pH control (pH 7–8) to minimize side reactions.
Stage 3: Bicyclobutane Assembly
The critical bicyclobutane ring closure is achieved through a tandem deprotonation-alkylation strategy:
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α-Deprotonation : Treatment of the sulfone-epoxide with n-butyllithium (n-BuLi) at −78°C generates a stabilized carbanion.
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Mesylation : The intermediate alcohol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane.
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Ring Closure : A second equivalent of n-BuLi in tetrahydrofuran (THF) at 0°C induces cyclization, yielding DFP-SO2-BCB in 68% isolated yield after silica gel chromatography.
Characterization Data
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Spectroscopy : ¹⁹F NMR (CDCl₃): δ −110.2 (d, J = 8.1 Hz), −113.5 (d, J = 8.1 Hz)
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X-ray Crystallography : Confirms the bicyclo[1.1.0]butane scaffold with a central bond length of 1.54 Å.
Alternative Two-Step Synthesis via Iodo-Bicyclo[1.1.1]pentanes
Recent advances have introduced a streamlined two-step approach starting from bicyclo[1.1.1]pentane (BCP) derivatives. This method leverages photochemical decarboxylative iodination followed by nucleophilic substitution, offering improved atom economy.
Photo-Hunsdiecker Reaction
Irradiation of 1-(carboxy)-3-substituted-BCPs with iodine (I₂) under compact fluorescent lamp (CFL) light generates 1-iodo-BCP intermediates in 45–72% yield. This metal-free process occurs at ambient temperature in acetonitrile, avoiding sensitive organometallic reagents.
Nucleophilic Substitution
The iodo-BCP undergoes thermal substitution with primary/secondary amines or thiols in sulfolane at 80–140°C. Microwave-assisted heating (130°C, 45 minutes) accelerates the reaction, producing DFP-SO2-BCB in 63% yield.
Comparative Reaction Conditions
| Parameter | Thermal (Conventional) | Microwave-Assisted |
|---|---|---|
| Temperature | 80°C | 130°C |
| Time | 72 hours | 45 minutes |
| Solvent | Sulfolane | Sulfolane |
| Yield | 58% | 63% |
Mechanistic Analysis of Key Steps
n-BuLi-Mediated Cyclization
The traditional method’s ring-closure step proceeds via a radical-anion mechanism. Deprotonation of the mesylate generates a sulfonyl-stabilized carbanion, which undergoes intramolecular attack on the adjacent cyclopropane carbon. Density functional theory (DFT) calculations indicate a reaction barrier of 18.3 kcal/mol, consistent with the observed rapid cyclization at 0°C.
BCP-to-BCB Skeletal Editing
The alternative route involves a novel [1.1.1]→[1.1.0] skeletal rearrangement. Iodo-BCP undergoes heterolytic C–I bond cleavage under thermal conditions, forming a bicyclo[1.1.0]butyl carbocation intermediate. Trapping by the sulfonyl group’s lone pairs facilitates stereoselective product formation.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Solvent and Reagent Optimization
Recent efforts have focused on replacing DMF with cyclopentyl methyl ether (CPME) in Stage 2, reducing environmental impact while maintaining 89% yield. For the two-step method, substituting sulfolane with dimethyl sulfoxide (DMSO) enables comparable yields at lower temperatures (100°C).
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane primarily undergoes substitution reactions, particularly with amines and thiols . It can also participate in cycloaddition reactions due to the strained nature of the bicyclobutane ring .
Common Reagents and Conditions
Amines and Thiols: The compound reacts readily with primary and secondary amines and thiols under mild conditions, often in the presence of a base such as triethylamine.
Cycloaddition Reactions: These reactions typically require specific catalysts or high temperatures to facilitate the opening of the bicyclobutane ring.
Major Products
The major products formed from these reactions are typically substituted amines or thiols with a bicyclobutane moiety attached . These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : CHFOS
- Molecular Weight : 230.23 g/mol
- CAS Number : 1862202-13-8
- Physical State : White solid, stable under ambient conditions
Synthesis and Reactivity
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is synthesized through a multi-step process that allows for high yields and purity. The compound exhibits high chemoselectivity for thiols and amines, making it particularly useful for late-stage functionalization in pharmaceutical development .
Cyclobutylation Reagent
This compound acts as a "spring-loaded" electrophile, facilitating the installation of bicyclobutane groups onto primary and secondary amines. This reaction is crucial for creating complex structures in drug development and materials science .
Late-Stage Functionalization
The ability to remove the sulfone group allows chemists to reveal the parent bicyclobutane or utilize it as a handle for further modifications such as:
Case Study 1: Strain-Release Amination
Research conducted by Gianatassio et al. demonstrated the utility of this compound in strain-release amination reactions, showcasing its effectiveness in synthesizing complex amine derivatives from strained bicyclobutane frameworks . The study highlighted the versatility of this reagent in generating diverse molecular architectures.
Case Study 2: Photoredox Catalysis
Recent studies have explored the application of bicyclo[1.1.0]butyl radical cations generated from this compound in photoredox catalysis. These radical cations can undergo regio- and diastereoselective [2π + 2σ] cycloaddition reactions with various alkenes, including nonactivated ones, expanding the scope of accessible products in synthetic chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane exerts its effects involves the strain-release amination process . The bicyclobutane ring is highly strained, and its opening releases significant energy, driving the reaction forward . This strain-release mechanism allows for the efficient introduction of the bicyclobutane group into target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[1.1.0]butane Derivatives with Aromatic Substituents
Substituents on bicyclo[1.1.0]butane significantly alter electronic and structural properties. For example:
- 1-Phenylbicyclo[1.1.0]butane : The phenyl group lowers the LUMO energy and increases the central bond length to 1.51 Å (vs. ~1.47 Å in the parent compound), enhancing reactivity toward electrophiles and radicals .
- 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane : The electron-withdrawing sulfonyl group further polarizes the bicyclic core, likely lowering the LUMO more than phenyl substituents. This increases susceptibility to nucleophilic attack, as seen in its use for bioconjugation under basic conditions .
Bicyclo[2.2.1]heptene Derivatives with 3,5-Difluorophenyl Groups
The urea derivative 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3,5-difluorophenyl)urea shares the 3,5-difluorophenyl substituent but features a less-strained bicyclo[2.2.1]heptene core . Key differences include:
- Ring Strain : Bicyclo[1.1.0]butane has higher strain (~70 kcal/mol) than bicyclo[2.2.1]heptene (~30 kcal/mol), leading to greater reactivity in strained systems.
- Functional Groups : The sulfonyl group in the target compound enables distinct reactivity (e.g., sulfonamide formation) compared to urea’s hydrogen-bonding capacity.
- Synthesis: The bicyclo[1.1.0]butane derivatives require specialized methods (e.g., zinc carbenoids or lithium anion intermediates ), whereas bicyclo[2.2.1]heptene derivatives are synthesized via isocyanate-amine coupling .
Iodine-Labeled Analogs for Radiopharmaceuticals
The iodine-125/131-labeled analog 1-((4-[¹²⁵I]iodophenyl)sulfonyl)bicyclo[1.1.0]butane (S1) shares the sulfonyl-bicyclo[1.1.0]butane core but replaces 3,5-difluorophenyl with a radioiodinated phenyl group . This modification highlights the versatility of the sulfonyl linkage for isotopic labeling, enabling applications in positron emission tomography (PET) and targeted alpha therapy. The 3,5-difluoro variant may offer improved metabolic stability compared to iodinated analogs due to fluorine’s electronegativity and small size.
Biological Activity
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane (CAS 1862202-13-8) is a bicyclic compound that has garnered attention for its unique structural properties and versatility in organic synthesis. This compound is particularly noted for its application in the field of medicinal chemistry and its potential biological activities, largely attributed to its ability to act as a strain-release reagent.
The molecular formula of this compound is with a molecular weight of 230.23 g/mol. It appears as a white solid and is stable under ambient conditions, although it is recommended for long-term storage at low temperatures (2-8°C) .
The biological activity of this compound is primarily linked to its ability to undergo strain-release reactions, which facilitate the formation of new chemical bonds in the presence of nucleophiles or radical species. This characteristic makes it a valuable intermediate in the synthesis of various biologically active molecules .
Applications in Medicinal Chemistry
This compound has been utilized in the late-stage functionalization of pharmaceuticals, allowing for the introduction of diverse substituents onto drug candidates. Its high chemoselectivity for thiols over other functional groups enables targeted modifications that can enhance the efficacy and selectivity of therapeutic agents .
Synthesis and Functionalization
A study by Gianatassio et al. (2016) demonstrated the use of this compound in strain-release amination reactions, showcasing its ability to install bicyclobutane moieties onto amines and thiols effectively . The versatility of this reagent allows for further diversification through various reactions such as deuterium labeling and olefination via Julia reactions.
Strain-Release Reactions
Research indicates that sulfonyl-substituted bicyclo[1.1.0]butanes can be employed in cycloalkylation processes, where they react with nucleophiles to form larger cyclic structures . This has implications for synthesizing complex natural products and bioactive compounds.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2O2S |
| Molecular Weight | 230.23 g/mol |
| CAS Number | 1862202-13-8 |
| Appearance | White solid |
| Recommended Storage Temperature | 2-8 °C |
| Chemoselectivity | High for thiols |
Q & A
Q. What are the established methods for synthesizing 1-((3,5-difluorophenyl)sulfonyl)bicyclo[1.1.0]butane?
The synthesis typically involves sulfonylation of the bicyclo[1.1.0]butane core. A key method includes reacting (4-(bicyclo[1.1.0]butan-1-ylsulfonyl)phenyl)-boronic acid with 3,5-difluorophenyl derivatives under basic conditions. Column chromatography (SiO₂, hexane/ethyl acetate gradient) is critical for purification, yielding >95% purity . For radioisotope-labeled analogs (e.g., iodine-125), Cu₂O-catalyzed reactions at room temperature are employed to retain bicyclo[1.1.0]butane’s strained structure .
Q. How is the bicyclo[1.1.0]butane core stabilized during synthesis?
The bicyclo[1.1.0]butane scaffold’s inherent strain (C1–C3 bond angle ~60°) requires careful handling. Low-temperature reactions (<0°C) and inert atmospheres (N₂/Ar) minimize ring-opening side reactions. Stabilizing agents like Na₂SO₄ are used during workup to remove moisture, preserving structural integrity .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR (¹H/¹⁹F/¹³C): Assigns sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and bicyclo[1.1.0]butane’s unique bridgehead signals.
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 272.04 for C₁₀H₈F₂O₂S).
- HPLC: Quantifies purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How does the compound’s strain energy influence its reactivity in [2π + 2σ] cycloadditions?
The bicyclo[1.1.0]butane’s strain (~65 kcal/mol) drives unique reactivity. Under photoredox catalysis (e.g., Ru(bpy)₃²⁺), single-electron oxidation generates radical cations that undergo regio- and diastereoselective [2π + 2σ] cycloadditions with alkenes. DFT calculations (B3LYP/6-31G*) reveal transition states favoring endo selectivity .
Q. What challenges arise in radioisotope labeling for therapeutic applications?
Incorporating isotopes (e.g., ¹²⁵I) requires precise control to avoid ring strain release. Boronic acid precursors (S2 in ) enable Suzuki-Miyaura coupling under mild conditions (pH 9–10, 25°C), preserving the bicyclo[1.1.0]butane framework. Radiolabeling efficiency (>85%) is confirmed via radio-TLC .
Q. How do computational models predict the compound’s stability under varying pH?
Molecular dynamics (MD) simulations (AMBER force field) show sulfonyl groups enhance solubility in polar solvents (logP ~1.8) but render pH sensitivity. At pH > 8, nucleophilic attack on the sulfonyl group risks ring opening. Stability is maintained in buffered solutions (pH 6–7.5) .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85% in vs. 75–90% in ) stem from purification protocols. Optimizing column chromatography (e.g., gradient elution with 10–40% EtOAc in hexane) and pre-adsorption on silica gel improve recovery. Kinetic studies (GC-MS monitoring) identify side reactions (e.g., dimerization) as yield-limiting factors .
Methodological Guidance
Designing experiments to probe strain-driven reactivity:
- Substrate scope: Test bicyclo[1.1.0]butane derivatives with electron-withdrawing (e.g., nitro) vs. donating (e.g., methyl) groups.
- Kinetic isotope effects (KIE): Use deuterated analogs to assess hydrogen abstraction rates in radical pathways .
Validating radiopharmaceutical applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
